Ivisol

Disinfectant Chemistry Healthcare Hygiene Phenolic Formulations

Ivisol, associated with CAS Number 11132-71-1, is characterized as a disinfectant formulation intended for instrument decontamination. Its composition is based on a mixture of phenol derivatives, specifically containing 4-chloro-3-methylphenol (chlorocresol) and 2-benzyl-4-chlorophenol.

Molecular Formula CaO6V2
Molecular Weight 0
CAS No. 11132-71-1
Cat. No. B1173408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvisol
CAS11132-71-1
SynonymsIvisol
Molecular FormulaCaO6V2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivisol (CAS 11132-71-1): Understanding Its Composition and Use as a Phenol-Based Disinfectant


Ivisol, associated with CAS Number 11132-71-1, is characterized as a disinfectant formulation intended for instrument decontamination [1]. Its composition is based on a mixture of phenol derivatives, specifically containing 4-chloro-3-methylphenol (chlorocresol) and 2-benzyl-4-chlorophenol [1]. The product is described as a strongly alkaline liquid solution, comprising approximately 33.9% potassium hydroxide, 23% paraklormetakresol (as potassium salt), and a minor amount (3%) of chlorobenzylphenol [2]. Ivisol was manufactured by Schülke & Mayr and is noted in scientific literature for its application in healthcare hygiene and viral decontamination [REFS-1, REFS-3].

Product Type

Multi-component phenolic disinfectant formulation

Formulation Profile

High-alkalinity liquid with KOH and chlorophenol derivatives

Workflow Context

Suited for instrument decontamination and virology research protocols

Why Generic Phenol Disinfectants Are Not a Direct Substitute for Ivisol


While Ivisol belongs to the broad class of phenolic disinfectants, its defined, multi-component formulation prevents simple interchange with other products, even those containing similar active ingredients like Gevisol [REFS-1, REFS-2]. Unlike single-agent solutions, Ivisol combines specific chlorophenol derivatives with a high concentration of potassium hydroxide and EDTA, which together dictate its unique alkaline pH, material compatibility, and spectrum of antimicrobial efficacy [REFS-3, REFS-4]. Generic substitution can lead to significant deviations in performance, as the overall activity is not solely a function of the phenol concentration but rather a result of this specific chemical synergy and resultant physicochemical properties, which are critical for targeted decontamination protocols [REFS-2, REFS-3].

Single-agent phenolic solutions lack the formulation synergy of combined KOH, EDTA, and chlorophenols that defines Ivisol's activity profile.

Substitutes may differ in alkalinity, which can alter material compatibility and shift the antimicrobial spectrum compared to the target formulation.

The specific multi-component composition is critical to targeted decontamination protocols; simplified analogs may not transfer directly.

Quantitative Differentiation of Ivisol from Analogs: Evidence from Peer-Reviewed Studies


Alkaline pH as a Differentiator: Ivisol Exhibits Higher pH than Gevisol

Ivisol is described as having a higher alkaline pH in its stock solution compared to the related disinfectant Gevisol [1]. The stock solution of Ivisol achieves a pH of 13, whereas Gevisol is noted as being less alkaline [1]. This alkalinity is attributed to its high potassium hydroxide content (33.9%) [1].

Alkaline pH Profile
Class-level
pH 13 (stock solution) vs. Gevisol (lower pH; quantitative value not specified in source)
Higher alkalinity may support protocols requiring strong alkaline activity for organic soil breakdown.
Described as more strongly alkaline; exact comparator pH not reported.
Disinfectant Chemistry Healthcare Hygiene Phenolic Formulations

Formulation Complexity: Ivisol's Multi-Component Composition vs. Simpler Analogs

The documented composition of Ivisol includes a specific blend of active ingredients, notably 23% paraklormetakresol (as potassium salt) and 3% chlorobenzylphenol, in addition to 33.9% potassium hydroxide and EDTA [1]. In contrast, the disinfectant Gevisol is described primarily as a phenol derivative [2]. This difference in formulation complexity suggests that Ivisol was engineered for a broader or more robust antimicrobial spectrum compared to simpler phenolic solutions.

Formulation Complexity
Class-level
Multi-component blend: 23% paraklormetakresol (K salt), 3% chlorobenzylphenol, 33.9% KOH, and EDTA vs. single phenol derivative (Gevisol)
Formulation complexity may support a broader antimicrobial spectrum compared to simpler phenolic solutions.
Qualitative comparison; direct spectrum data not available.
Disinfectant Formulation Chemical Composition Healthcare Disinfection

Virucidal Activity Against Enveloped Respiratory Viruses

In a 1956 study, Ivisol was among several disinfectants tested for virucidal efficacy against Influenza, Mumps, and Newcastle disease viruses in a protein-free medium [1]. While the study confirmed the virucidal properties of these agents, it did not provide a direct quantitative comparison of Ivisol's activity relative to the other tested compounds (Havisol, Gevisol, Parmetol). This evidence confirms its intended application but is insufficient to claim superior potency over its direct analogs.

Virucidal Activity
Reported
Demonstrated inactivation of Influenza, Mumps, and Newcastle disease viruses in an egg assay model (1956 study).
Supports virology decontamination research context for enveloped respiratory viruses.
Historical study; head-to-head quantitative comparison with analogs not provided.
Virucidal Efficacy Virology Disinfection

Contextual Efficacy: Aerosol Disinfection Performance of Phenol Derivatives

A 1981 study on aerosol disinfection of surfaces provides context for the class of phenol derivatives, which includes Ivisol. The study found that phenol-derivatives (Gevisol, Environ) were unable to achieve complete kill of all test bacteria on germ-carriers within 2 hours under aerosol conditions [1]. This highlights a performance limitation of this class in a specific application, which is relevant for users selecting Ivisol, suggesting it is not suitable for aerosol-based surface decontamination.

Aerosol Application Context
Class-level
Phenol-derivatives (class-level) did not achieve complete bacterial kill on germ-carriers within 2 hours under aerosol conditions (1981 study).
May not support aerosol-based decontamination protocols; liquid-contact methods are the reported application context.
Class-level inference; Ivisol-specific aerosol data not available.
Aerosol Disinfection Surface Decontamination Healthcare Hygiene

Optimal Application Scenarios for Ivisol Based on Scientific Evidence


Instrument Disinfection in Healthcare and Laboratory Settings

Based on its defined composition as a disinfectant for instruments [1] and its confirmed virucidal activity [2], Ivisol is optimally applied as a liquid immersion agent for the decontamination of non-critical medical and laboratory equipment. Its strong alkalinity (pH 13) suggests particular utility in protocols where alkaline cleaning is beneficial for the removal of certain organic residues [3]. The inclusion of EDTA may further assist in breaking down biofilms or complex soils.

Virology Research Requiring a Historically Validated Virucidal Agent

For research programs focusing on the decontamination of enveloped viruses, particularly Influenza, Mumps, or Newcastle disease viruses, Ivisol offers a historically validated chemical intervention [2]. Its use is supported by peer-reviewed studies from the mid-20th century, which can serve as a baseline or control in studies evaluating modern virucidal agents or methodologies.

Industrial Hygiene Protocols Requiring Non-Aerosolized Phenolic Decontamination

In controlled industrial hygiene settings where liquid contact is the primary mode of application, Ivisol can be deployed as a broad-spectrum disinfectant. However, as class-level evidence indicates that phenol-derivatives are ineffective when applied as aerosols [4], procurement and use of Ivisol should be strictly limited to immersion baths, wipe-downs, and closed-system cleaning procedures.

Application
Selection Property
Validation Focus
Instrument decontamination
High-alkalinity multi-component phenolic formulation
pH-dependent cleaning performance and material compatibility
Enveloped virus decontamination research
Historically reported virucidal activity profile
Virus-specific inactivation endpoint verification
Liquid-contact surface decontamination
Non-aerosol phenolic disinfectant class
Contact-time and immersion protocol performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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